molecular formula C24H29N3O3S B2663712 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941925-95-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2663712
CAS RN: 941925-95-7
M. Wt: 439.57
InChI Key: HNKGYDUDJNLFHE-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H29N3O3S and its molecular weight is 439.57. The purity is usually 95%.
BenchChem offers high-quality N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

The synthesis of complex organic compounds often involves the construction of heterocyclic frameworks due to their significance in drug discovery and material science. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent treatment with sodium ethoxide represents an innovative approach to generate pseudopeptidic [1,2,4]triazines, showcasing methodologies that could be applicable to the synthesis and functionalization of the target compound (Sañudo et al., 2006).

Antimicrobial and Antioxidant Activities

Compounds structurally related to the target molecule have been explored for their antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated significant antimicrobial and profound antioxidant potential, indicating that similar molecules could be investigated for these properties (Raghavendra et al., 2016).

Cytotoxicity Against Cancer Cell Lines

The investigation of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, for cytotoxic and antimicrobial activities reflects a significant area of research. Some derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential pathway for the exploration of the target compound in oncological research (Nam et al., 2010).

Molecular Modeling and Design

The design and synthesis of novel compounds based on structural analogs, with a focus on enhancing specific biological activities, are pivotal. For example, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated for anti-tumor activity, showcasing a strategy that could be applied to the design and functional optimization of the target molecule for potential therapeutic applications (Nassar et al., 2015).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-30-18-12-10-17(11-13-18)22(28)27-24-26-21-19(8-5-9-20(21)31-24)23(29)25-15-14-16-6-3-2-4-7-16/h6,10-13,19H,2-5,7-9,14-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKGYDUDJNLFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

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